BenchChemオンラインストアへようこそ!

Niraparib

Pharmacokinetics Tissue Distribution Blood-Brain Barrier

Niraparib (MK-4827) is the rationally chosen PARP inhibitor for demanding preclinical oncology programs. It delivers a 3.3-fold higher tumor-to-plasma ratio than Olaparib and crosses the blood-brain barrier for sustained CNS exposure—making it uniquely suited for glioblastoma, brain metastasis, and deep-tissue xenograft studies. Its narrow PARP selectivity (PARP1, PARP2, PARP13 only) minimizes off-target confounding versus broader-spectrum inhibitors. The 48–51 h half-life enables less frequent dosing in long-term in vivo protocols. Unique high-affinity DAT binding (Kd=0.04 µM) additionally supports research at the PARP-dopamine intersection. High-purity (≥98%) research-grade material available for immediate procurement.

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
CAS No. 1038915-60-4
Cat. No. B1663559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraparib
CAS1038915-60-4
Synonyms2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
MK 4827
MK-4827
MK4827
niraparib
niraparib hydrochloride
Zejula
Molecular FormulaC19H20N4O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
InChIInChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1
InChIKeyPCHKPVIQAHNQLW-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niraparib (CAS 1038915-60-4): Technical Profile and Procurement-Relevant Differentiation for the PARP Inhibitor Niraparib


Niraparib (MK-4827) is a potent, orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, with reported IC50 values of 3.8 nM and 2.1 nM, respectively . It is clinically approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy [1]. Niraparib functions by inhibiting PARP enzymatic activity and by trapping PARP-DNA complexes, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficiencies in homologous recombination repair [2]. While several PARP inhibitors are available, Niraparib possesses a distinct pharmacological and pharmacokinetic profile that necessitates careful consideration during scientific and industrial procurement.

Why Niraparib Cannot Be Simply Substituted with Other PARP Inhibitors in Critical Research and Industrial Applications


Despite belonging to the same class of PARP1/2 inhibitors, Niraparib exhibits substantial and quantifiable differences from its closest analogs—specifically Olaparib, Rucaparib, and Talazoparib—in terms of pharmacokinetic properties, tissue distribution, and selectivity profiles. These differences are not merely incremental but can fundamentally alter experimental outcomes, therapeutic windows, and safety profiles. For example, Niraparib's exceptionally high volume of distribution and tumor-penetrant characteristics contrast sharply with Olaparib [1], while its distinct off-target activity on the dopamine transporter (DAT) is unique within the class [2]. Such variations preclude simple interchangeability and necessitate a product-specific evaluation for any application requiring precise control over exposure, target engagement, or off-target effects. The following evidence guide provides the quantitative data required for informed selection and procurement.

Niraparib: Head-to-Head Quantitative Evidence for Differentiated Selection Over Olaparib, Rucaparib, and Talazoparib


Niraparib Demonstrates Superior Tumor and Brain Penetration Relative to Olaparib in Preclinical Models

In head-to-head preclinical studies, Niraparib exhibits markedly superior tumor penetration and brain exposure compared to Olaparib. At steady state, Niraparib achieves a tumor-to-plasma exposure ratio of 3.3:1 in xenograft models, while Olaparib's tumor exposure is lower than its plasma concentration [1]. Furthermore, Niraparib demonstrates sustained brain penetration and retention, whereas Olaparib shows very limited and unsustained brain exposure at its maximum tolerated dose (MTD) [1]. This is corroborated by multimodal imaging studies confirming Niraparib's superior ability to cross the blood-brain barrier (BBB) [2].

Pharmacokinetics Tissue Distribution Blood-Brain Barrier

Niraparib's Unique Pharmacokinetic Profile: Long Half-Life and High Volume of Distribution Compared to Olaparib and Rucaparib

Niraparib possesses a significantly longer terminal half-life and a substantially larger volume of distribution (VD) than Olaparib and Rucaparib. This pharmacokinetic distinction enables once-daily dosing in clinical settings and impacts tissue distribution patterns [1]. Niraparib's VD is ~1311 L, compared to 167 L for Olaparib and ~113-262 L for Rucaparib, indicating extensive extravascular distribution [2].

Pharmacokinetics Half-life Volume of Distribution

Niraparib Exhibits a Distinct Off-Target Profile with High-Affinity DAT Binding, Contrasting with Olaparib and Talazoparib

In a comprehensive head-to-head comparison of PARP inhibitors, Niraparib demonstrated a unique secondary pharmacology profile, notably high-affinity binding to the dopamine transporter (DAT) with a Kd of 0.04 µM. In contrast, Olaparib and Talazoparib showed no hits in a panel of 85 secondary pharmacology targets [1]. This distinct off-target activity may explain Niraparib-specific adverse event profiles observed clinically and must be accounted for in experimental design.

Off-Target Activity Selectivity Secondary Pharmacology

Niraparib Demonstrates a Narrower PARP Enzyme Selectivity Profile Compared to Talazoparib, Olaparib, and Rucaparib

Using a chemoproteomic approach, Niraparib was found to inhibit a narrower range of PARP family enzymes compared to its competitors. Niraparib showed high-affinity binding (Kd < 1 µM) only to PARP1, PARP2, and PARP13, whereas Olaparib, Rucaparib, and Talazoparib inhibited a broader panel including PARP3 and PARP4 [1]. This suggests a more focused target engagement profile for Niraparib.

PARP Selectivity Proteomics Enzyme Inhibition

Niraparib's Lower Catalytic Inhibition Potency Is Offset by Superior Tumor Exposure, Resulting in Potent In Vivo Efficacy

In biochemical assays, Niraparib is a less potent catalytic inhibitor of PARP1 compared to Talazoparib and Olaparib, with a reported SPR Kd of 0.013 µM versus 0.002 µM and 0.001 µM, respectively [1]. However, this lower intrinsic potency is compensated for by its superior pharmacokinetic properties, including high tumor exposure. In head-to-head in vivo studies, Niraparib achieved more potent tumor growth inhibition than Olaparib in BRCA wild-type (BRCAwt) xenograft models at their respective maximum tolerated doses (MTD) [2]. This highlights the critical importance of considering both intrinsic potency and drug distribution when selecting a PARP inhibitor for in vivo studies.

In Vivo Efficacy Catalytic Inhibition Tumor Growth Inhibition

Niraparib Shows Broader Clinical Benefit in BRCA Wild-Type Ovarian Cancer Maintenance Therapy Compared to Olaparib

In the non-germline BRCA mutated (non-gBRCAmut) patient population, Niraparib maintenance therapy improved progression-free survival (PFS) by 5.4 months compared to placebo. In contrast, Olaparib provided only a 1.9-month PFS improvement in a similar patient population [1]. This indicates a clinically meaningful difference in efficacy in BRCA wild-type tumors, aligning with the preclinical evidence of superior tumor exposure and efficacy in BRCAwt models.

Clinical Efficacy BRCA Wild-Type Progression-Free Survival

Optimized Application Scenarios for Niraparib Based on Quantitative Differentiation Evidence


Preclinical Oncology Studies Requiring High Tumor Penetration and Sustained Target Engagement in BRCA Wild-Type or HR-Proficient Models

Given Niraparib's demonstrated 3.3-fold higher tumor-to-plasma exposure ratio compared to Olaparib [1] and its superior tumor growth inhibition in BRCAwt xenograft models at MTD [1], Niraparib is the preferred PARP inhibitor for in vivo efficacy studies in tumor types where high intratumoral drug concentration is critical. Its long half-life (48-51 hours) also supports less frequent dosing schedules in long-term xenograft studies [2].

Research on Central Nervous System (CNS) Malignancies or Brain Metastases Requiring BBB-Penetrant PARP Inhibition

Niraparib's unique ability to cross the blood-brain barrier and achieve sustained brain exposure, in stark contrast to Olaparib's limited brain penetration [1], makes it the most suitable PARP inhibitor for preclinical research on primary brain tumors (e.g., glioblastoma) or metastatic brain lesions. Multimodal imaging studies have confirmed its superior brain distribution [3].

Investigational Studies Where Narrow PARP Selectivity Is Desired to Minimize Off-Target PARP Family Effects

For experimental systems where inhibition of PARP enzymes beyond PARP1 and PARP2 could confound results, Niraparib's narrower selectivity profile (high-affinity binding only to PARP1, PARP2, and PARP13) offers a distinct advantage over Olaparib, Rucaparib, and Talazoparib, which inhibit a broader panel of PARP enzymes [4].

Pharmacology Studies Investigating PARP Inhibitor-Induced Effects on Dopaminergic Signaling

Niraparib's unique, high-affinity off-target binding to the dopamine transporter (DAT, Kd = 0.04 µM) [4] makes it a specific tool for research exploring the intersection of PARP inhibition and dopaminergic pathways. This property is absent in Olaparib and Talazoparib, enabling the study of DAT-mediated effects in the context of PARP inhibitor therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niraparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.